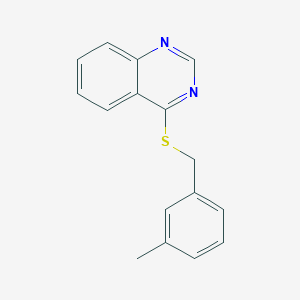

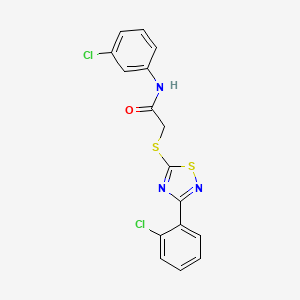

4-((3-甲基苄基)硫代)喹唑啉

描述

The compound 4-((3-Methylbenzyl)thio)quinazoline is a derivative of quinazoline, a bicyclic aromatic heterocyclic compound. Quinazoline derivatives have been extensively studied due to their diverse biological activities, including antimicrobial, antioxidant, and antitubercular properties. These compounds are characterized by a quinazoline core, which can be substituted at various positions to yield compounds with different biological activities and properties .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. One approach involves the reaction of 2-(chloroacetyl)amino benzoic acid with substituted dihydropyrimidines to yield 2,3-disubstituted quinazoline-4(3H)-ones with excellent yields . Another method demonstrated the synthesis of quinazolines through an o-iodoxybenzoic acid (IBX) mediated tandem reaction of o-aminobenzylamine with aldehydes, which is a mild protocol yielding diversely substituted quinazolines . Additionally, a novel four-step synthesis of thioxo-quinazolino[3,4-a]quinazolinone derivatives has been developed starting from isatoic anhydride, which involves coupling-cyclization reactions and does not require expensive catalysts or reagents .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be complex and is often determined using X-ray diffraction methods. For instance, the crystal structure of a related compound, methyl-3,4-dihydro-3-(p-methylphenyl)-4-oxo-2-quinazolinyl thiopropionate, was found to have the quinazoline moiety and the methyl-substituted phenyl ring almost planar with a dihedral angle of 84.96(8)° between them . This structural information is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including ring closure and substitution reactions, which are essential for their biological activity. For example, swapping substituents in positions 2 and 4 of certain quinazoline derivatives led to the identification of potent antitubercular 2-thio-substituted quinazolinones . These reactions are often influenced by the presence of specific functional groups and substituents on the quinazoline core.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their application as pharmaceutical agents. For instance, the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using a basic ionic liquid as a catalyst is a green protocol that highlights the importance of reaction conditions on the properties of the synthesized compounds . Modifications to the quinazoline core, such as the introduction of heterocyclic benzoyl rings, can significantly affect the potency and cytotoxicity of these compounds as thymidylate synthase inhibitors .

科学研究应用

喹唑啉衍生物简介

喹唑啉及其衍生物是一类杂环化合物,由于其广泛的生物活性,在药物化学中引起了极大的兴趣。这些化合物存在于 200 多种天然生物碱中,并且一直是开发新药剂的研究重点。它们的结构稳定性和多功能性允许引入各种生物活性部分,从而合成出对金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌等病原体具有潜在抗菌活性的新型化合物 (Tiwary 等,2016).

喹唑啉衍生物在癌症研究中的应用

喹唑啉衍生物作为抗癌药物显示出显着的希望,除了众所周知的 EGFR 抑制剂外,还抑制了广泛的治疗蛋白靶标。最近的专利和研究重点介绍了合成不仅抑制突变和野生型 EGFR,还抑制其他激酶、组蛋白脱乙酰酶和各种代谢途径的新喹唑啉化合物。这突显了该化合物在开发新型抗癌疗法中的多功能性和潜力 (Ravez 等,2015).

在光电领域的应用

除了在医药领域的应用外,喹唑啉衍生物还因其在光电材料中的应用而受到探索。它们并入 π 扩展共轭体系在制造有机发光二极管 (OLED) 的新型材料中显示出巨大的价值,包括高效的红色磷光 OLED 和用于非线性光学应用的材料。这一研究途径代表了有机化学与材料科学领域令人兴奋的交叉 (Lipunova 等,2018).

作用机制

Target of Action

Quinazoline derivatives have been known to interact with a variety of targets, including various enzymes and receptors .

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinazoline derivatives have been shown to impact a wide range of biological activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .

Result of Action

Some quinazoline derivatives have been shown to have significant anti-tumor activity . For example, one compound significantly inhibited the migration and colony formation of PC-3 cells and induced apoptosis through increasing the expression of pro-apoptotic proteins Bax and p53 and down-regulating the anti-apoptotic protein Bcl-2 .

Action Environment

The synthesis of quinazoline derivatives can be influenced by various factors, including reaction conditions and catalysts .

未来方向

Quinazolinones have been a major source of attraction due to their stability and relatively easy methods for preparation . Their lipophilicity helps quinazolinones in penetration through the blood–brain barrier which makes them suitable for targeting different central nervous system diseases . Various modifications to the substitutions around the quinazolinone system changed their biological activity significantly due to changes in their physicochemical properties . Therefore, the future direction in this field could involve the design and synthesis of new derivatives or analogues to treat various diseases .

属性

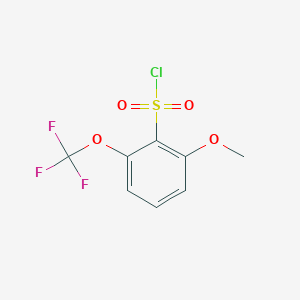

IUPAC Name |

4-[(3-methylphenyl)methylsulfanyl]quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-12-5-4-6-13(9-12)10-19-16-14-7-2-3-8-15(14)17-11-18-16/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETSIGRSHAUOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322636 | |

| Record name | 4-[(3-methylphenyl)methylsulfanyl]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815856 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

852366-98-4 | |

| Record name | 4-[(3-methylphenyl)methylsulfanyl]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3016237.png)

![3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B3016240.png)

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3016246.png)

![5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3016250.png)